molecular formula C9H9ClO B009151 (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol CAS No. 19598-10-8

(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol

Cat. No. B009151
CAS RN: 19598-10-8
M. Wt: 168.62 g/mol
InChI Key: SKUCQUAQEKVSAQ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a chiral molecule with a molecular formula of C9H9ClO and a molecular weight of 170.62 g/mol.

Mechanism Of Action

The mechanism of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors, in the body. The exact molecular targets and mechanisms of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol are currently under investigation.

Biochemical And Physiological Effects

(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. In vivo studies have shown that (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of other chiral compounds. Another advantage is its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. However, one of the limitations of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to explore the potential applications of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol in other fields, such as agriculture and environmental science. Additionally, future research could focus on developing new synthesis methods for (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis method of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves the reaction of 2-chloroacetaldehyde with cyclohexenone in the presence of a chiral catalyst. The chiral catalyst used in this reaction is usually a chiral ligand, such as BINAP, which helps to control the stereochemistry of the product. The reaction proceeds via a Michael addition followed by an intramolecular aldol reaction, resulting in the formation of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol with high enantioselectivity.

Scientific Research Applications

(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been used as a chiral building block for the synthesis of other chiral compounds. In material science, this compound has been used as a precursor for the synthesis of various functional materials, such as liquid crystals and polymers.

properties

CAS RN

19598-10-8

Product Name

(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

(1S,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m0/s1

InChI Key

SKUCQUAQEKVSAQ-IUCAKERBSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)O)Cl

SMILES

C1C(C(C2=CC=CC=C21)O)Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Cl

synonyms

1-HYDROXY-2-CHLOROINDANE, TRANS ISOMER

Origin of Product

United States

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